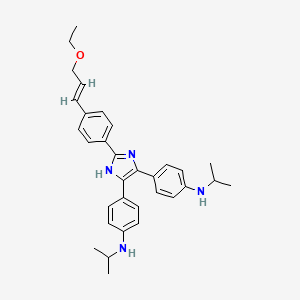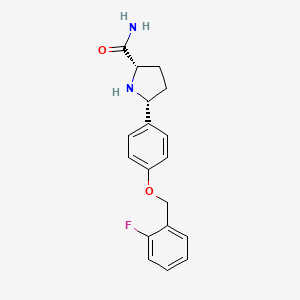
Pyr-41
描述
Pyr-41 is a cell permeable irreversible inhibitor of ubiquitin-activating enzyme E1 . It has been reported to increase sumoylation in cells . Pyr-41 also blocks the downstream ubiquitination and ubiquitination-dependent protein degradation or other ubiquitination-mediated cellular activities . In addition, Pyr-41 inhibits degradation of p53, a tumour suppressor .
Molecular Structure Analysis
The molecular formula of Pyr-41 is C17H13N3O7 . The IUPAC name is Ethyl 4- { (4 Z )-4- [ (5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl}benzoate .
Chemical Reactions Analysis
Pyr-41 is known to inhibit the ubiquitin-activating enzyme E1, which plays a crucial role in the ubiquitination process . This inhibition blocks the downstream ubiquitination and ubiquitination-dependent protein degradation or other ubiquitination-mediated cellular activities .
Physical And Chemical Properties Analysis
Pyr-41 has a molar mass of 371.3 g/mol and a density of 1.5±0.1 g/cm3 . The molecular formula is C17H13N3O7 .
科学研究应用
Cancer Therapeutics
Pyr-41 is recognized as a potential cancer therapeutic due to its ability to inhibit the ubiquitin-activating enzyme (E1). This inhibition can prevent the degradation of tumor suppressor proteins like p53, thereby activating their transcriptional activity and potentially leading to the selective killing of transformed cells .
Regulation of Protein Stability
As an irreversible inhibitor of E1, Pyr-41 plays a crucial role in the regulation of protein stability . By blocking ubiquitination, it prevents the proteasomal degradation of key regulatory proteins, which can have profound effects on cell cycle progression and apoptosis .
Modulation of Inflammatory Pathways
Pyr-41 has been shown to attenuate cytokine-mediated nuclear factor-κB (NF-κB) activation . This is significant because NF-κB is a pivotal regulator of inflammatory responses. Pyr-41 achieves this by inhibiting nonproteasomal (Lys-63) ubiquitylation of TRAF6, essential for IκB kinase activation, and thus, modulating inflammatory pathways .
Enhancement of Sumoylation
Unexpectedly, Pyr-41 has been reported to increase total sumoylation in cells. Sumoylation is a post-translational modification that, like ubiquitination, can alter protein function and stability. The increase in sumoylation upon Pyr-41 treatment suggests a complex interplay between different ubiquitin-like protein modification systems .
Neurodegenerative Disease Research
In the context of neurodegenerative diseases , where protein aggregation is a common pathological feature, Pyr-41’s ability to inhibit protein degradation pathways offers a valuable tool for researchers. It allows for the study of protein dynamics and the identification of potential therapeutic targets .
Cell Cycle Control
Pyr-41 increases the level of cell cycle inhibitors and has been implicated in the control of the cell cycle . By modulating the degradation of cell cycle regulators, Pyr-41 can influence cell proliferation and has potential applications in the study of cell cycle-related disorders .
作用机制
Target of Action
Pyr-41 is a cell-permeable irreversible inhibitor of the ubiquitin-activating enzyme E1 . This enzyme plays a central role in the ubiquitin-proteasome system, which is involved in the degradation of proteins within cells . By inhibiting E1, Pyr-41 can block all functions of ubiquitylation .
Mode of Action
Pyr-41 interacts with its target, the ubiquitin-activating enzyme E1, by irreversibly inhibiting its activity . This inhibition blocks the downstream ubiquitination and ubiquitination-dependent protein degradation or other ubiquitination-mediated cellular activities . In addition to blocking ubiquitylation, Pyr-41 has also been reported to increase sumoylation in cells .
Biochemical Pathways
The primary biochemical pathway affected by Pyr-41 is the ubiquitin-proteasome system . By inhibiting the ubiquitin-activating enzyme E1, Pyr-41 blocks the ubiquitination of proteins, which is a key step in their degradation . This can affect various downstream effects, such as the regulation of protein levels within cells . For example, Pyr-41 has been shown to inhibit the degradation of p53, a tumor suppressor .
Result of Action
The molecular and cellular effects of Pyr-41’s action include the inhibition of protein degradation and an increase in sumoylation . One significant effect is the inhibition of the degradation of p53, a tumor suppressor . This can lead to an increase in the levels of p53 within cells, which can have various effects depending on the cellular context .
安全和危害
未来方向
属性
IUPAC Name |
ethyl 4-[(4Z)-4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O7/c1-2-26-17(23)10-3-5-11(6-4-10)19-16(22)13(15(21)18-19)9-12-7-8-14(27-12)20(24)25/h3-9H,2H2,1H3,(H,18,21)/b13-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGIPZKQJGFSGQ-LCYFTJDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)[N+](=O)[O-])/C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30416554 | |
| Record name | PYR-41 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30416554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyr-41 | |
CAS RN |
418805-02-4 | |
| Record name | PYR-41 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=746131 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | PYR-41 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30416554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 418805-02-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYR-41 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HT54RAN9JZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



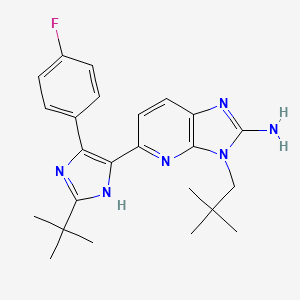
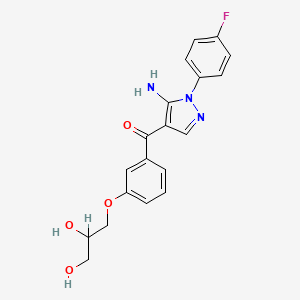

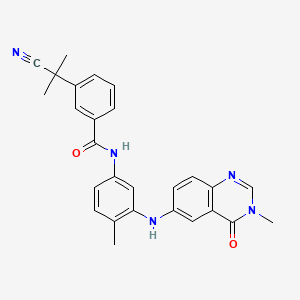
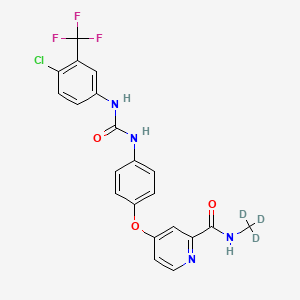
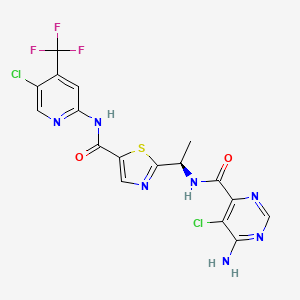
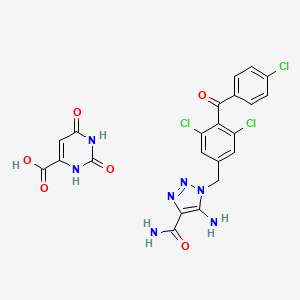
![7,9-dimethyl-6-(5-methylfuran-2-yl)-11-phenyl-5,6-dihydropyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B1684367.png)

